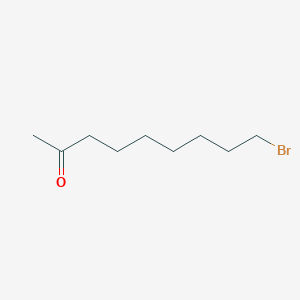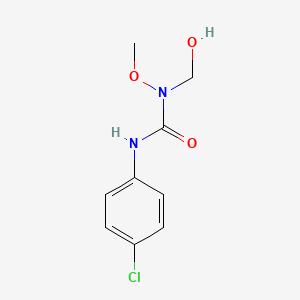
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C25H22NClO4. It is a pyridinium salt, characterized by the presence of an ethyl group and three phenyl groups attached to the pyridine ring, along with a perchlorate anion. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with an ethylating agent, such as ethyl iodide, in the presence of a base. The reaction is carried out under reflux conditions to ensure complete ethylation of the pyridine nitrogen. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced pyridinium compounds. Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-Methyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a propyl group instead of an ethyl group.
1-Benzyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a benzyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activities.
Propriétés
Numéro CAS |
56524-86-8 |
|---|---|
Formule moléculaire |
C25H22ClNO4 |
Poids moléculaire |
435.9 g/mol |
Nom IUPAC |
1-ethyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C25H22N.ClHO4/c1-2-26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,2H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
NYPHWBQPTRTMQD-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


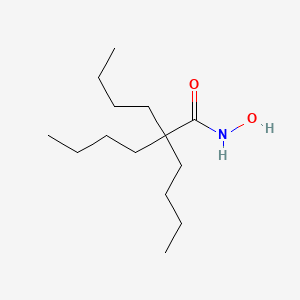
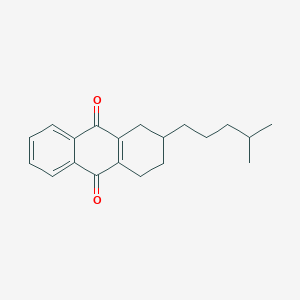
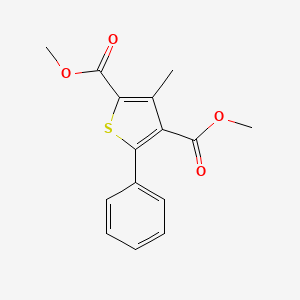





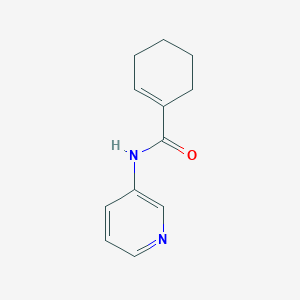

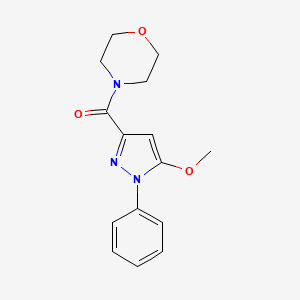
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)
